molecular formula C11H15BrN2O2 B15307124 tert-Butyl 3-bromo-6-(methylamino)picolinate

tert-Butyl 3-bromo-6-(methylamino)picolinate

Cat. No.: B15307124
M. Wt: 287.15 g/mol
InChI Key: PKEOJNWNFOCZEZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6-(methylamino)picolinate is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a methylamino group at the 6-position of the picolinic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-6-(methylamino)picolinate typically involves multi-step organic reactions One common method starts with the bromination of picolinic acid to introduce the bromine atom at the 3-positionThe final step involves esterification with tert-butyl alcohol to form the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-6-(methylamino)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

tert-Butyl 3-bromo-6-(methylamino)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-(methylamino)picolinate involves its interaction with specific molecular targets. The bromine and methylamino groups play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids, depending on the specific application .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl 3-bromo-6-(methylamino)pyridine-2-carboxylate

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)9-7(12)5-6-8(13-4)14-9/h5-6H,1-4H3,(H,13,14)

InChI Key

PKEOJNWNFOCZEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)NC)Br

Origin of Product

United States

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